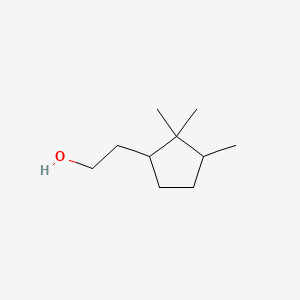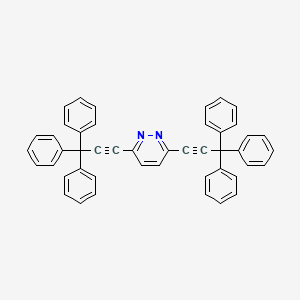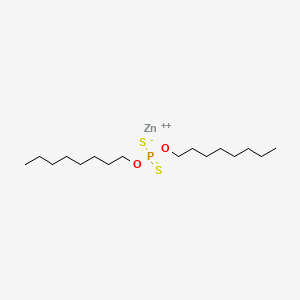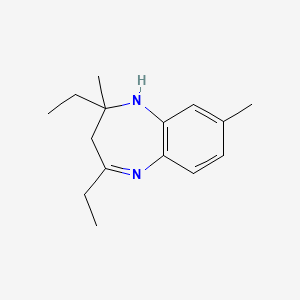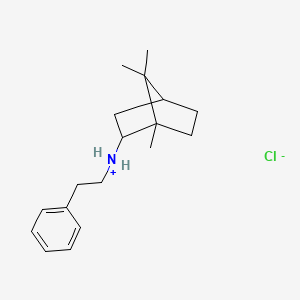![molecular formula C6H4Cl2N4S B13750973 5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine CAS No. 79100-24-6](/img/structure/B13750973.png)
5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that features a fused imidazole and pyrazine ring system. This compound is known for its significant therapeutic potential and is a derivative of imidazo[4,5-b]pyrazine, a class of compounds that have been extensively studied for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require refluxing in the presence of catalysts such as palladium on carbon or Raney nickel .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove chlorine atoms or modify the pyrazine ring.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
5,6-Dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar fused ring structure but with a pyridine moiety instead of pyrazine.
Imidazo[4,5-c]pyridine: Another structural analog with different biological activities.
Imidazo[1,5-a]pyrimidine: Contains a pyrimidine ring and exhibits distinct pharmacological properties.
Uniqueness
5,6-Dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine is unique due to its specific substitution pattern and the presence of both chlorine and methylsulfanyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
79100-24-6 |
|---|---|
Molecular Formula |
C6H4Cl2N4S |
Molecular Weight |
235.09 g/mol |
IUPAC Name |
5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C6H4Cl2N4S/c1-13-6-11-4-5(12-6)10-3(8)2(7)9-4/h1H3,(H,9,10,11,12) |
InChI Key |
ANAOAGLEJXEOHI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(N1)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


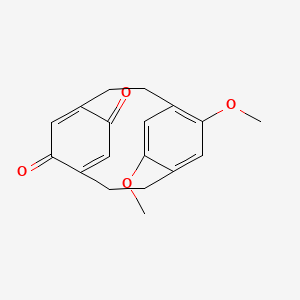



![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
